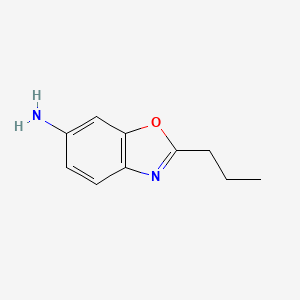

2-Propyl-1,3-benzoxazol-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJVXCVORIBARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377183 | |

| Record name | 2-propyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875851-66-4 | |

| Record name | 2-propyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Propyl-1,3-benzoxazol-6-amine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-Propyl-1,3-benzoxazol-6-amine

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive analysis of a specific derivative, this compound (CAS No: 875851-66-4). We will dissect its molecular architecture, propose a robust synthetic pathway grounded in established methodologies, and outline a complete spectroscopic framework for its unequivocal structural elucidation. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental design and providing a self-validating system for the characterization of this and related benzoxazole analogs.

Molecular Architecture and Physicochemical Properties

The structural foundation of this compound is the benzoxazole heterocycle, an aromatic bicyclic system formed by the fusion of a benzene ring with an oxazole ring.[3][4] This core is functionalized with a propyl group at the 2-position and an amine group at the 6-position, which significantly influence its chemical properties and potential biological interactions.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 875851-66-4[5]

-

Molecular Formula: C₁₀H₁₂N₂O[6]

-

Molecular Weight: 176.22 g/mol [6]

The molecule's architecture combines the rigid, planar benzoxazole core with a flexible aliphatic propyl chain. The amine group at the 6-position acts as a key hydrogen bond donor and an electron-donating group, influencing the electron density of the aromatic system. The propyl group at the 2-position increases the molecule's lipophilicity, a critical factor for membrane permeability in biological systems.

Caption: Atomic structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | [6] |

| Molecular Weight | 176.22 | [6] |

| CAS Number | 875851-66-4 | [5] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 2 (from N and O in the ring) | Calculated |

Synthesis and Mechanistic Rationale

The synthesis of 2-substituted benzoxazoles is well-documented, with the most common and robust method being the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent (e.g., aldehyde, acyl chloride).[1][7][8] This reaction proceeds via an initial acylation or imine formation followed by an intramolecular cyclization and dehydration to form the stable aromatic benzoxazole ring.

For the synthesis of this compound, the logical starting materials are 4-amino-2-aminophenol and butyric acid (or a more reactive derivative like butanoyl chloride or butyraldehyde). The use of a condensing agent such as a carbodiimide or a strong acid catalyst (like polyphosphoric acid, PPA) is typically required to facilitate the dehydration step and drive the reaction to completion.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Representative Synthesis

This protocol is a representative methodology based on established literature procedures for benzoxazole synthesis.[7][9]

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-amino-2-aminophenol (1.0 eq) and polyphosphoric acid (PPA) (10-fold excess by weight).

-

Reagent Addition: Heat the mixture to 80°C with stirring to ensure homogenization. Slowly add butyric acid (1.1 eq) to the mixture.

-

Reaction: Increase the temperature to 160-180°C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: High temperature is necessary to overcome the activation energy for the cyclodehydration step, which forms the stable aromatic ring. PPA acts as both the solvent and the acidic catalyst/dehydrating agent.

-

-

Work-up: Cool the reaction mixture to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8. This will precipitate the crude product.

-

Causality: The amine-containing product is protonated and soluble in the strong acid. Neutralization deprotonates the amine functionalities, causing the neutral organic product to precipitate from the aqueous solution.

-

-

Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Purification: Purify the crude solid using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Spectroscopic Characterization and Structural Elucidation

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.[10]

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. Based on known data for benzoxazole derivatives, the following spectral characteristics are predicted.[10][11]

| Predicted ¹H NMR Data | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | d | 1H | Aromatic H (H-4) |

| ~ 6.8 - 7.0 | d | 1H | Aromatic H (H-7) |

| ~ 6.6 - 6.8 | dd | 1H | Aromatic H (H-5) |

| ~ 4.0 - 5.0 | br s | 2H | -NH₂ |

| ~ 2.9 - 3.1 | t | 2H | -CH₂-CH₂CH₃ (α-CH₂) |

| ~ 1.8 - 2.0 | m | 2H | -CH₂-CH₂CH₃ (β-CH₂) |

| ~ 0.9 - 1.1 | t | 3H | -CH₂CH₂CH₃ (γ-CH₃) |

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 168 | C=N (C-2) |

| ~ 150 - 152 | C-O (C-7a) |

| ~ 142 - 145 | C-NH₂ (C-6) |

| ~ 140 - 142 | C-N (C-3a) |

| ~ 115 - 120 | Aromatic CH |

| ~ 110 - 115 | Aromatic CH |

| ~ 95 - 105 | Aromatic CH |

| ~ 30 - 33 | α-CH₂ |

| ~ 20 - 23 | β-CH₂ |

| ~ 13 - 15 | γ-CH₃ |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.[11][12]

| Predicted IR Absorption Data | |

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3450 - 3300 | N-H stretch (primary amine) |

| 3100 - 3000 | Aromatic C-H stretch |

| 2960 - 2850 | Aliphatic C-H stretch (propyl group) |

| 1640 - 1620 | C=N stretch (oxazole ring) |

| 1600 - 1450 | C=C stretch (aromatic ring) |

| 1280 - 1200 | C-O-C stretch (aryl-alkyl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.

-

Expected Molecular Ion (M⁺): An intense peak at m/z = 176.22, corresponding to the molecular formula C₁₀H₁₂N₂O.

-

Key Fragmentation Pattern: A prominent fragment resulting from the benzylic cleavage and loss of an ethyl group (M-29), leading to a fragment ion at m/z ≈ 147.

Potential Biological Significance and Future Directions

Benzoxazole derivatives are a well-established class of compounds with a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][13][14] The specific substitution pattern of this compound suggests several avenues for biological investigation.

-

Antimicrobial Activity: The benzoxazole core is a known antibacterial and antifungal pharmacophore.[1][11] The lipophilic propyl group may enhance the compound's ability to penetrate microbial cell membranes.

-

Anticancer Activity: Many 2-substituted benzoxazoles exhibit potent anticancer activity.[2] The 6-amino group provides a site for further derivatization to potentially modulate activity and selectivity against various cancer cell lines.

-

CNS Activity: The ability of small, moderately lipophilic molecules to cross the blood-brain barrier makes this scaffold a candidate for investigating CNS-related activities.

Future work should focus on the empirical validation of these predicted properties. The synthesized compound should be subjected to a panel of biological assays, including antimicrobial susceptibility testing against a range of bacterial and fungal strains, cytotoxicity screening against cancer cell lines, and potentially in-vivo studies for anti-inflammatory or analgesic effects.[14] The 6-amino group serves as a valuable chemical handle for the creation of a focused library of derivatives to explore structure-activity relationships (SAR).

Conclusion

This compound is a classic example of a substituted benzoxazole with significant potential for further research in materials science and medicinal chemistry. Its molecular structure has been thoroughly defined through the analysis of its core components and functional groups. A reliable and scalable synthetic route can be readily developed from common starting materials, and its structure can be unequivocally confirmed using a standard suite of spectroscopic techniques. This guide provides the foundational chemical knowledge and experimental rationale necessary for researchers to synthesize, characterize, and explore the potential applications of this versatile molecule.

References

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

- Spectroscopic Analysis of Benzoxazole Derivatives: Applic

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.

- Benzoxazole synthesis. Organic Chemistry Portal.

- Benzoxazole derivatives: design, synthesis and biological evalu

- Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.

- This compound | CAS#:875851-66-4. Chemsrc.

- This compound. Santa Cruz Biotechnology.

- Benzoxazole: Synthetic Methodology and Biological Activities. Der Pharma Chemica.

- Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.

- Exploration of Biological Potential of Benzoxazole Heterocycles: An Overview.

- Benzoxazole. Wikipedia.

- Benzoxazole | C7H5NO | CID 9228. PubChem.

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzoxazole - Wikipedia [en.wikipedia.org]

- 4. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:875851-66-4 | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. Benzoxazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. jocpr.com [jocpr.com]

An In-depth Technical Guide to 2-Propyl-1,3-benzoxazol-6-amine and the Broader Class of 2-Substituted Benzoxazoles

This guide provides a comprehensive technical overview of 2-Propyl-1,3-benzoxazol-6-amine (CAS No. 875851-66-4), a member of the pharmacologically significant class of 2-substituted benzoxazoles. Given the limited specific research on this particular analog, this document situates its properties and potential within the well-established context of the broader benzoxazole family, offering researchers, scientists, and drug development professionals a framework for its synthesis, characterization, and potential applications.

Introduction: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazole ring system, an aromatic bicyclic heterocycle, is a cornerstone in modern medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[2] Derivatives of benzoxazole exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The substitution at the 2-position of the benzoxazole ring is a critical determinant of its biological activity, making compounds like this compound subjects of interest for novel therapeutic development.[1][3]

Physicochemical Properties of this compound

While extensive biological data for this compound is not publicly available, its fundamental physicochemical properties have been characterized. These properties are essential for its handling, formulation, and in silico modeling.

| Property | Value | Source(s) |

| CAS Number | 875851-66-4 | [4] |

| Molecular Formula | C10H12N2O | [5][6] |

| Molecular Weight | 176.22 g/mol | [5][6] |

| Melting Point | 83-85 °C | [5] |

| Appearance | Not specified (likely a solid at room temperature) | Inferred from melting point |

| Purity | Typically offered at ≥95% by commercial suppliers | [7] |

Synthesis of 2-Substituted Benzoxazoles: A General Overview

The synthesis of 2-substituted benzoxazoles, including this compound, generally involves the condensation and cyclization of an o-aminophenol with a carboxylic acid derivative. Several established methods can be adapted for the synthesis of the target compound.

One common and effective approach involves the reaction of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative (such as an acyl chloride or ester) under dehydrating conditions. For the synthesis of this compound, the likely precursors would be 2,4-diaminophenol and butyric acid or one of its activated forms.

Hypothesized Synthesis Workflow

Caption: Hypothesized synthesis of this compound.

General Experimental Protocol for Synthesis of 2-Substituted Benzoxazoles

The following is a generalized protocol based on established literature for the synthesis of 2-substituted benzoxazoles, which can be adapted for this compound.

Materials:

-

Substituted o-aminophenol (1.0 eq)

-

Carboxylic acid or acyl chloride (1.1 eq)

-

Condensing agent (e.g., polyphosphoric acid (PPA), Eaton's reagent) or a suitable base for acyl chloride reactions (e.g., pyridine, triethylamine)

-

Anhydrous solvent (e.g., toluene, xylene, or DMF)

-

Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, ethyl acetate, hexane, silica gel)

Procedure:

-

Reaction Setup: To a solution of the o-aminophenol in an appropriate solvent, add the carboxylic acid and the condensing agent, or add the acyl chloride dropwise in the presence of a base.

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture carefully with a base such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-substituted benzoxazole.

Pharmacological Potential and Biological Activity of the Benzoxazole Core

The benzoxazole scaffold is a versatile platform for discovering new drugs with a wide range of biological activities. The substitution at the 2-position plays a crucial role in defining the pharmacological profile of these compounds.[1][3]

Potential Therapeutic Applications:

-

Antimicrobial Agents: Many 2-substituted benzoxazoles have demonstrated potent activity against a spectrum of bacteria and fungi.[1] The mechanism often involves the inhibition of essential microbial enzymes.

-

Anticancer Agents: Certain benzoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines.[3] Some have been investigated as inhibitors of key signaling pathways involved in cancer progression, such as VEGFR-2.[8]

-

Anti-inflammatory Activity: The benzoxazole nucleus is present in non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen.[3] Novel derivatives continue to be explored for their potential to modulate inflammatory pathways.[9]

-

Antiviral Properties: Research has also highlighted the potential of benzoxazole derivatives as antiviral agents, including activity against HIV.[3]

The presence of a propyl group at the 2-position and an amine group at the 6-position of this compound suggests that it could be a valuable building block or a candidate for screening in these therapeutic areas. The amine group, in particular, offers a handle for further chemical modification to optimize activity and pharmacokinetic properties.

Illustrative Signaling Pathway Involvement

Caption: General mechanism of action for bioactive benzoxazoles.

Future Directions and Conclusion

This compound represents an under-explored molecule within the highly promising class of 2-substituted benzoxazoles. While its specific biological activities are yet to be extensively reported, the wealth of research on related compounds provides a strong rationale for its investigation as a potential therapeutic agent or a key intermediate in the synthesis of more complex bioactive molecules.

This guide has provided a foundational understanding of its physicochemical properties, a plausible synthetic route, and the broader pharmacological context of the benzoxazole scaffold. It is our hope that this information will serve as a valuable resource for researchers and drug developers interested in exploring the potential of this and other novel benzoxazole derivatives.

References

-

Chemsrc. This compound | CAS#:875851-66-4. [Link]

-

Scribd. Che Menu. [Link]

-

ChemBuyersGuide.com, Inc. abcr GmbH (Page 130). [Link]

-

National Institutes of Health. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

-

ResearchGate. Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. [Link]

-

International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

-

American Elements. Benzoxazoles. [Link]

-

National Institutes of Health. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. [Link]

-

PubMed. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. [Link]

-

National Institutes of Health. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). [Link]

-

MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

ACS Publications. Discovery of Novel P2Y14R Inhibitors for Ameliorating Liver Fibrosis by Suppressing Hepatic Stellate Cell Activation. [Link]

-

PubChem. 2-Amino-1,3-benzoxazole-6-carboxylic acid. [Link]

-

ChemSynthesis. 6-methyl-2-phenyl-1,3-benzoxazole. [Link]

-

American Elements. amine. [Link]

-

ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

-

PubChem. 6-amino-1,3-benzoxazol-2(3H)-one. [Link]

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 875851-66-4 [chemicalbook.com]

- 5. 875851-66-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. scbt.com [scbt.com]

- 7. 6-Amino-2-propyl-1,3-benzoxazole [synhet.com]

- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Propyl-1,3-benzoxazol-6-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] This technical guide focuses on a specific derivative, 2-Propyl-1,3-benzoxazol-6-amine, a molecule of significant interest for its potential applications in drug discovery. While this compound is noted in chemical databases, detailed synthetic and biological data in peer-reviewed literature remains sparse. This guide, therefore, serves as a comprehensive resource for researchers, providing a viable synthetic pathway, predicted characterization data based on established principles and analogous structures, and an exploration of its prospective therapeutic applications. We will delve into the rationale behind the proposed experimental choices, grounding our discussion in the well-documented chemistry and pharmacology of the benzoxazole class of molecules. The aim is to equip researchers and drug development professionals with the foundational knowledge required to synthesize, identify, and evaluate this compound as a novel candidate in therapeutic development programs.

Introduction: The Significance of the Benzoxazole Moiety

The benzoxazole ring system, a bicyclic heterocycle comprising a fused benzene and oxazole ring, is a privileged scaffold in drug discovery.[1][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with a diverse range of biological targets.[2] Consequently, benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]

The therapeutic versatility of benzoxazoles stems from the strategic positioning of substituents on the bicyclic core. The 2-position, in particular, offers a key vector for chemical modification, allowing for the introduction of various alkyl and aryl groups that can significantly modulate the compound's biological activity.[4] Furthermore, the substitution pattern on the benzene ring, such as the introduction of an amine group at the 6-position, can enhance solubility, provide a handle for further derivatization, or directly contribute to target binding.

This guide focuses on This compound (Figure 1), a molecule that combines the established benzoxazole core with a 2-propyl group and a 6-amino functionality. The presence of the small, lipophilic propyl group can enhance membrane permeability and hydrophobic interactions with target proteins, while the amino group offers a site for hydrogen bonding and potential salt formation, which can improve pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | [5] |

| Molecular Weight | 176.22 g/mol | [5] |

| CAS Number | 875851-66-4 | [1] |

Proposed Synthesis of this compound

Our proposed synthesis (Figure 2) initiates from a commercially available starting material, 4-amino-3-nitrophenol, and proceeds through a two-step sequence:

-

Step 1: Benzoxazole Ring Formation. Acylation of 4-amino-3-nitrophenol with butyryl chloride, followed by acid-catalyzed cyclization and dehydration.

-

Step 2: Reduction of the Nitro Group. Reduction of the nitro intermediate to the target primary amine.

Figure 2: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Propyl-6-nitro-1,3-benzoxazole

-

Reaction Setup: To a solution of 4-amino-3-nitrophenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (nitrogen or argon), add triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add butyryl chloride (1.05 equivalents) dropwise to the cooled solution. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Cyclization: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate. The cyclization can often be achieved by heating the crude amide in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or under acidic conditions (e.g., refluxing in acetic acid).

-

Purification: Purify the crude 2-propyl-6-nitro-1,3-benzoxazole by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 2-propyl-6-nitro-1,3-benzoxazole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Work-up: After the reaction is complete (monitored by TLC), neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be further purified by column chromatography or recrystallization.

Characterization

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral data based on the proposed structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be indicative of their relative positions. - Propyl Group: A triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene group (CH₂), and a triplet for the methylene group attached to the benzoxazole ring. - Amine Protons: A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 100-160 ppm). - Benzoxazole Carbons: Characteristic signals for the C=N carbon (around δ 160-165 ppm) and the carbon attached to oxygen. - Propyl Carbons: Signals in the aliphatic region (δ 10-40 ppm). |

| IR Spectroscopy | - N-H Stretching: A pair of absorption bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. - C=N Stretching: An absorption band around 1630-1650 cm⁻¹ for the benzoxazole C=N bond. - C-O Stretching: An absorption band in the region of 1200-1250 cm⁻¹. - C-H Stretching: Aliphatic C-H stretching bands just below 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak: An [M]⁺ or [M+H]⁺ peak corresponding to the molecular weight of 176.22. |

Potential Therapeutic Applications and Future Directions

The benzoxazole scaffold is a well-established pharmacophore in a variety of therapeutic areas.[1][2][3] The specific structural features of this compound suggest several promising avenues for investigation in drug discovery.

Figure 3: Potential therapeutic applications of this compound.

Anticancer Activity

Numerous 2-substituted benzoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and protein kinases.[4][7] The 6-amino group on the benzoxazole ring can serve as a key interaction point with target enzymes. It is plausible that this compound could exhibit antiproliferative effects on cancer cell lines, and its efficacy could be evaluated through standard in vitro assays such as the MTT or SRB assays.[4]

Antimicrobial Activity

The benzoxazole nucleus is also a common feature in compounds with antibacterial and antifungal properties.[8] The overall lipophilicity and electronic properties of this compound make it a candidate for screening against a panel of pathogenic bacteria and fungi. Standard microdilution assays could be employed to determine its minimum inhibitory concentration (MIC) against various strains.

Kinase Inhibition

The structural similarity of the aminobenzoxazole core to the hinge-binding motifs of many protein kinase inhibitors suggests that this compound could be a valuable scaffold for developing novel kinase inhibitors.[7] Kinase inhibition assays against a panel of therapeutically relevant kinases would be a logical next step to explore this potential.

Conclusion

This compound represents a promising, yet underexplored, molecule within the medicinally significant benzoxazole family. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on reliable and well-documented chemical transformations, offering a clear path for its preparation in a laboratory setting. While experimental data for this specific compound is not yet published, the insights provided herein, based on the rich chemistry and pharmacology of benzoxazoles, should empower researchers to pursue the discovery and development of this and related compounds for a variety of therapeutic applications. The exploration of this and other novel benzoxazole derivatives will undoubtedly continue to enrich the field of medicinal chemistry and contribute to the development of new therapeutic agents.

References

-

The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. (2024-10-21). [Link]

-

A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed. (2021-11-05). [Link]

-

Benzoxazole derivatives: Significance and symbolism. ScienceDirect. (2024-12-13). [Link]

-

Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry. (2022-03-23). [Link]

-

Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. PubMed. (2025-10-24). [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. (Date not available). [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. (2019-11-05). [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. (2023-08-11). [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. (Date not available). [Link]

-

This compound. Chemsrc. (2025-10-24). [Link]

Sources

- 1. This compound | CAS#:875851-66-4 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Properties of 2-Propyl-1,3-benzoxazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the theoretical properties of the novel heterocyclic compound, 2-Propyl-1,3-benzoxazol-6-amine. As a molecule of interest in medicinal chemistry and materials science, understanding its fundamental characteristics is paramount for guiding future research and development efforts. This document synthesizes data from analogous structures and employs computational chemistry principles to predict its molecular, electronic, and spectroscopic properties, offering a robust theoretical framework for further experimental validation.

Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5][6] The subject of this guide, this compound, combines the benzoxazole core with a propyl group at the 2-position and an amine group at the 6-position. These substitutions are anticipated to modulate the molecule's physicochemical properties and biological activity, making it a compelling candidate for further investigation.

Molecular and Electronic Properties: A Theoretical Perspective

2.1. Chemical Structure and Predicted Geometry

The chemical structure of this compound is presented below. DFT calculations, typically employing a functional like B3LYP with a 6-311++G(d,p) basis set, can be used to determine the optimized geometry, including bond lengths, bond angles, and dihedral angles.[7]

Caption: Predicted 2D structure of this compound.

2.2. Predicted Physicochemical Properties

Based on its structure, several key physicochemical properties can be estimated, which are crucial for predicting its behavior in biological systems.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 176.22 g/mol [8] | Influences absorption and distribution. |

| Molecular Formula | C10H12N2O[8] | Provides elemental composition. |

| logP (octanol-water partition coefficient) | ~2.5 - 3.5 | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Relates to hydrogen bonding potential and permeability. |

| Number of Hydrogen Bond Donors | 1 (from the amine group) | Influences interactions with biological targets. |

| Number of Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen in the ring) | Influences interactions with biological targets. |

| pKa (amine group) | ~4 - 5 | Determines the ionization state at physiological pH. |

Note: Predicted values are estimations based on cheminformatics tools and data from analogous compounds.

Theoretical Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of novel compounds. While experimental spectra are pending, theoretical predictions provide a valuable reference.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound are outlined below. These predictions are based on established increments for substituted benzoxazole systems.[9][10]

Table of Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (positions 4, 5, 7) | 6.5 - 7.5 | m |

| NH₂ | 5.0 - 6.0 | br s |

| Propyl CH₂ (alpha to ring) | 2.8 - 3.2 | t |

| Propyl CH₂ (beta to ring) | 1.6 - 2.0 | sextet |

| Propyl CH₃ | 0.9 - 1.2 | t |

Table of Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (oxazole ring) | 160 - 170 |

| Aromatic C (positions 4, 5, 7, 7a) | 100 - 120 |

| C6 (amine-substituted) | 140 - 150 |

| C3a (ring junction) | 140 - 150 |

| Propyl C (alpha to ring) | 30 - 40 |

| Propyl C (beta to ring) | 20 - 30 |

| Propyl C (gamma to ring) | 10 - 15 |

3.2. Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to strong |

| C=N stretch (oxazole) | 1620 - 1680 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-O stretch (oxazole) | 1200 - 1300 | Strong |

| C-N stretch (amine) | 1250 - 1350 | Medium |

3.3. UV-Visible (UV-Vis) Spectroscopy

Benzoxazole derivatives are known to absorb UV radiation.[8] The electronic transitions in this compound are expected to occur in the UVA and UVB regions. The primary absorption is likely due to π → π* transitions within the benzoxazole ring system. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted benzoxazole core.

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~300 - 340 | ~10,000 - 20,000 M⁻¹cm⁻¹ |

| Cyclohexane | ~290 - 330 | ~9,000 - 18,000 M⁻¹cm⁻¹ |

Potential Applications in Drug Development

The structural features of this compound suggest several potential applications in drug discovery.

4.1. Antimicrobial and Antifungal Activity

Numerous 2-substituted benzoxazole derivatives have demonstrated significant antimicrobial and antifungal properties.[2][6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. Molecular docking studies on analogous compounds have suggested that the benzoxazole scaffold can effectively bind to the active sites of enzymes like DNA gyrase.[2] The propyl group may enhance lipophilicity, potentially improving cell wall penetration, while the amine group could participate in crucial hydrogen bonding interactions within the target's active site.

Caption: Proposed two-step synthesis of the target compound.

5.2. Step-by-Step Methodology

Step 1: Synthesis of 2-Propyl-6-nitro-1,3-benzoxazole

-

To a stirred solution of 4-nitro-2-aminophenol (1.0 eq) in polyphosphoric acid (PPA), add butyric acid (1.2 eq).

-

Heat the reaction mixture to 120-140 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-propyl-6-nitro-1,3-benzoxazole.

Step 2: Synthesis of this compound

-

Dissolve 2-propyl-6-nitro-1,3-benzoxazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

If using SnCl₂, basify the reaction mixture with a sodium hydroxide solution and extract the product with an organic solvent. If using catalytic hydrogenation, filter the catalyst and concentrate the filtrate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Conclusion and Future Directions

This technical guide provides a theoretical foundation for the properties and potential of this compound. The predicted molecular, electronic, and spectroscopic data offer a starting point for its experimental characterization. The hypothesized biological activities, particularly as an antimicrobial or anticancer agent, warrant further investigation through in vitro and in vivo studies. The outlined synthetic protocol provides a viable route for its preparation. Future research should focus on the synthesis and experimental validation of the theoretical properties presented herein, followed by a thorough evaluation of its biological activity profile to unlock its full potential in drug discovery and development.

References

-

Kasthuri, M.; et al. (2015). Synthesis of 2-aminobenzoxazoles using an efficient, air-stable, and nonhazardous electrophilic cyanating agent. ACS Omega, 4(11), 19273-19282. [Link]

-

Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 1-17. [Link]

-

Krasniqi, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 19273-19282. [Link]

-

Li, J., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 22(4), 576. [Link]

-

Foto, E., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 122, 105756. [Link]

-

Krawiecka, M., et al. (2015). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 934-942. [Link]

-

Drzewiecka-Antonik, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 765-781. [Link]

-

Jiang, Y., et al. (2023). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. RSC Advances, 13(22), 14936-14948. [Link]

-

Swamy, K. M. K., et al. (1990). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Indian Journal of Chemistry, 29A, 1155-1160. [Link]

-

Passerini, R. (1954). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society, 76(19), 5211-5212. [Link]

-

Wang, X., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(3), 1310. [Link]

-

ResearchGate. (n.d.). Spectroscopic Data of 2a-c in Different Media. [Link]

-

Prajapat, R. P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

-

SpectraBase. (n.d.). 2-Benzoxazolamine, N-propyl-. [Link]

-

PubChem. (n.d.). 2-Aminobenzoxazole. [Link]

-

Foto, E., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 122, 105756. [Link]

-

Zakerhamidi, M., et al. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions, 1(2), 269-278. [Link]

-

ResearchGate. (n.d.). Some predicted toxicological, ADME, and drug-like properties. [Link]

-

Optibrium. (n.d.). Which ADMET properties are important for me to predict?. [Link]

-

ResearchGate. (n.d.). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. [Link]

-

ResearchGate. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

-

El-Sayed, M. A., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. RSC Medicinal Chemistry, 13(10), 1235-1251. [Link]

-

Krasniqi, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 19273-19282. [Link]

-

NIST. (n.d.). Benzoxazole. [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]

-

de la Cruz, P., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 591. [Link]

-

Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 5893. [Link]

-

Kumar, A., et al. (2012). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6248-6252. [Link]

-

Gökçe, H., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129881. [Link]

-

Li, Q., et al. (2019). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Molecules, 24(18), 3294. [Link]

-

Khan, I., et al. (2021). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. Journal of the Serbian Chemical Society, 86(10), 995-1006. [Link]

-

El-Sayed, M. A., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Medicinal Chemistry, 13(10), 1235-1251. [Link]

-

Geerts, T., & Vander Heyden, Y. (2011). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Combinatorial Chemistry & High Throughput Screening, 14(5), 337-348. [Link]

Sources

- 1. 6-NITRO-1,3-BENZOXAZOLE(30693-53-9) 1H NMR [m.chemicalbook.com]

- 2. scielo.br [scielo.br]

- 3. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Introduction: The Imperative for Rigorous Structural Elucidation

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Propyl-1,3-benzoxazol-6-amine

In the landscape of modern drug discovery and materials science, the benzoxazole moiety represents a privileged heterocyclic scaffold, integral to a multitude of biologically active compounds.[1][2] this compound (CAS: 875851-66-4, Molecular Formula: C₁₀H₁₂N₂O, Molecular Weight: 176.22 g/mol ) is a key exemplar of this structural class.[3][4] Its unique combination of a benzoxazole core, an aliphatic propyl chain, and an aromatic amine functional group necessitates a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment.

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. Moving beyond a mere recitation of data, we will delve into the causality behind experimental design, predictive analysis based on established principles, and the synergistic integration of multiple spectroscopic techniques. The methodologies outlined herein are designed to create a self-validating system, ensuring the highest degree of confidence in the final structural assignment for researchers in synthetic chemistry and drug development.

Molecular Architecture and Predicted Spectroscopic Fingerprints

A foundational understanding of the molecule's structure is paramount to predicting and interpreting its spectroscopic output. The molecule can be deconstructed into three key regions: the 2-propyl group, the benzoxazole bicyclic system, and the 6-amine substituent. Each region will generate characteristic signals across different spectroscopic platforms.

Caption: Relationship between molecular fragments and their expected spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expertise & Experience: Experimental Design

The choice of solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice for this molecule. The acidic protons of the amine group (-NH₂) are often broad and can exchange too rapidly for observation in other solvents. In DMSO-d₆, hydrogen bonding with the solvent slows this exchange, allowing for the clear observation of the amine protons as a distinct resonance. This choice is a primary example of anticipating molecular behavior to maximize data acquisition.

Detailed Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse proton experiment.

-

Reference: Calibrate the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

Parameters: Acquire data with a spectral width of at least 12 ppm, using 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

-

Reference: Calibrate the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

Parameters: Acquire data with a spectral width of 220-240 ppm, using 1024 or more scans.

-

-

Confirmatory Experiment (Optional but Recommended): Perform a D₂O exchange experiment. After acquiring the initial ¹H spectrum, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -NH₂ protons will diminish or disappear, confirming its assignment.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2 - 7.4 | d | 1H | H-4 | Aromatic proton ortho to the oxazole oxygen. |

| ~6.8 - 7.0 | d | 1H | H-7 | Aromatic proton adjacent to the fused ring junction. |

| ~6.6 - 6.7 | dd | 1H | H-5 | Aromatic proton ortho and meta to the amine group. |

| ~5.5 - 6.0 | br s | 2H | -NH₂ | Broad singlet due to amine protons; position is concentration-dependent. Will disappear upon D₂O exchange. |

| ~2.8 - 2.9 | t | 2H | H-α (Propyl) | Methylene group attached to the electron-withdrawing benzoxazole ring. |

| ~1.7 - 1.9 | sextet | 2H | H-β (Propyl) | Methylene group adjacent to two other CH₂ groups. |

| ~0.9 - 1.0 | t | 3H | H-γ (Propyl) | Terminal methyl group of the propyl chain. |

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C-2 | Carbon in the C=N bond of the oxazole ring. |

| ~150 | C-7a | Aromatic carbon bonded to both oxygen and nitrogen. |

| ~145 | C-6 | Aromatic carbon directly bonded to the amine group. |

| ~140 | C-3a | Aromatic carbon at the ring fusion. |

| ~118 | C-5 | Aromatic carbon ortho to the amine group. |

| ~110 | C-4 | Aromatic carbon. |

| ~105 | C-7 | Aromatic carbon. |

| ~30 | C-α (Propyl) | Aliphatic carbon attached to the benzoxazole ring. |

| ~20 | C-β (Propyl) | Aliphatic carbon in the middle of the propyl chain. |

| ~14 | C-γ (Propyl) | Terminal methyl carbon. |

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers crucial structural clues through the analysis of fragmentation patterns.

Expertise & Experience: Ionization Technique Selection

For a molecule like this compound, which contains a basic amine site, Electrospray Ionization (ESI) in positive ion mode is the ideal technique. This "soft" ionization method readily protonates the basic nitrogen of the amine group, yielding a strong signal for the pseudomolecular ion [M+H]⁺ with minimal premature fragmentation. This ensures the primary piece of evidence—the molecular weight—is clearly observed.

Detailed Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer for high-resolution data.

-

LC Method (for sample introduction):

-

Column: Standard C18 column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The formic acid aids in the protonation process.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

MS Acquisition:

-

Mode: Positive ion ESI.

-

Mass Range: Scan from m/z 50 to 500.

-

Analysis: Look for the [M+H]⁺ ion and characteristic fragment ions. High-resolution measurement should be used to confirm the elemental composition.

-

Predicted Mass Spectrum Data

| m/z (Daltons) | Assignment | Rationale |

| 177.1079 | [M+H]⁺ | Protonated molecular ion. Calculated exact mass for C₁₀H₁₃N₂O⁺ is 177.1028. |

| 148.0660 | [M-C₂H₅]⁺ | Loss of an ethyl radical from the propyl chain. |

| 134.0504 | [M-C₃H₇]⁺ | Loss of the entire propyl group, a common fragmentation pathway. |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expertise & Experience: Interpreting Key Vibrational Modes

The most diagnostic region in the IR spectrum for this molecule will be above 3000 cm⁻¹. The primary amine (-NH₂) is expected to show two distinct, sharp-to-medium bands corresponding to its symmetric and asymmetric N-H stretching vibrations.[5][6] This two-band pattern is a hallmark of a primary amine and distinguishes it from a secondary amine, which would only show one band.[5][7]

Detailed Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16-32 scans to obtain a high-quality spectrum.

-

Background: Record a background spectrum of the clean, empty ATR crystal before running the sample.

-

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3350 | Medium, Sharp (2 bands) | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (Propyl) C-H |

| 1650 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine |

| 1620 - 1590 | Strong | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 1250 - 1020 | Medium | C-O Stretch | Benzoxazole Ether Linkage |

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule.

Expertise & Experience: Predicting Absorption Maxima

The fused benzoxazole ring system constitutes a significant chromophore. Such heterocyclic aromatic compounds typically exhibit strong absorption in the UVA range.[8][9] The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maximum (λₘₐₓ) to a longer wavelength compared to the unsubstituted benzoxazole parent.[10]

Detailed Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent such as ethanol or methanol.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Blank: Use the pure solvent as a reference blank.

-

Scan Range: Scan from 400 nm down to 200 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

-

Predicted UV-Vis Absorption Data

| Solvent | Predicted λₘₐₓ (nm) | Rationale |

| Ethanol | ~330 - 370 nm | π → π* transitions within the extended conjugated system of the aminobenzoxazole chromophore.[8][9] |

Workflow for Spectroscopic Validation

Caption: A self-validating workflow for structural confirmation.

Conclusion

The structural elucidation of this compound is achieved not by a single technique, but by the logical and synergistic integration of multiple spectroscopic methods. Mass spectrometry provides the definitive molecular formula. Infrared spectroscopy confirms the presence of the critical amine and aromatic functionalities. NMR spectroscopy maps the precise connectivity of the carbon-hydrogen skeleton. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. By following the detailed protocols and interpretive frameworks presented in this guide, researchers can confidently verify the identity and purity of this important chemical entity, ensuring data integrity for subsequent applications in research and development.

References

-

Columbia University. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

Yadav, M. R., et al. (2012). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Institutes of Health (NIH). Available from: [Link]

-

Singh, L. P., Chawla, V., & Saraf, S. (Year N/A). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Semantic Scholar. Available from: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available from: [Link]

-

Patil, P., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). Available from: [Link]

-

PubChem. 2-Amino-1,3-benzoxazole-6-carboxylic acid. Available from: [Link]

-

Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]

-

Early, J., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum. Available from: [Link]

-

NIST. Benzoxazole. NIST Chemistry WebBook. Available from: [Link]

-

Henriksen, G., et al. (2006). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. National Institutes of Health (NIH). Available from: [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry. Available from: [Link]

-

PubChem. 2-Aminobenzoxazole. Available from: [Link]

-

Violante, I. M. P., et al. (2013). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. Available from: [Link]

-

PubChem. UV-328. Available from: [Link]

-

Violante, I. M. P., et al. (2013). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 875851-66-4 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. Benzoxazole [webbook.nist.gov]

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-Propyl-1,3-benzoxazol-6-amine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth, technical framework for the systematic investigation of the mechanism of action of the novel compound, 2-Propyl-1,3-benzoxazol-6-amine. As a Senior Application Scientist, this guide is structured to offer not just a series of protocols, but a logical, causality-driven approach to elucidating the pharmacological profile of this promising benzoxazole derivative.

Introduction: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a well-established "privileged structure" in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This versatility stems from the unique electronic and structural features of the benzoxazole ring, which allows for diverse molecular interactions with biological targets.

Our focus, this compound, is a novel entity within this class. Its specific substitutions—a propyl group at the 2-position and an amine at the 6-position—suggest a distinct pharmacological profile that warrants a thorough and systematic investigation. Due to the novelty of this compound, this guide will serve as a comprehensive roadmap for its initial characterization and mechanism of action studies.

A Tiered Approach to Mechanistic Elucidation

Given the broad spectrum of activities associated with benzoxazoles, a tiered investigational approach is proposed. This strategy allows for a logical progression from broad phenotypic screening to specific target identification and validation.

Tier 1: Broad Spectrum Bioactivity Screening

The initial phase will involve screening this compound across a panel of assays representing the most common activities of the benzoxazole class.

1.1. Anti-inflammatory Activity:

Many benzoxazole derivatives exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[4]

-

Proposed Assay: In vitro COX-1/COX-2 Inhibition Assay.

-

Rationale: To determine if the compound selectively inhibits COX-2, which is associated with inflammation, over the constitutively expressed COX-1, thereby predicting a lower risk of gastrointestinal side effects.

1.2. Anticancer Activity:

The anticancer potential of benzoxazoles has been linked to the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

-

Proposed Assay: In vitro VEGFR-2 Kinase Assay.

-

Rationale: To assess the direct inhibitory effect of the compound on a crucial receptor tyrosine kinase involved in tumor growth and proliferation.

1.3. Antimicrobial Activity:

Benzoxazoles have also been identified as potential antimicrobial agents, with some derivatives targeting bacterial DNA gyrase.

-

Proposed Assay: In vitro DNA Gyrase Inhibition Assay.

-

Rationale: To evaluate the compound's ability to inhibit a key bacterial enzyme essential for DNA replication, suggesting a potential antibacterial mechanism.

Tier 2: Cellular and In Vivo Validation

Positive results from Tier 1 will trigger more complex cellular and in vivo studies to confirm the initial findings and assess the compound's activity in a more physiologically relevant context.

2.1. Cellular Anti-inflammatory Activity:

-

Proposed Assay: Lipopolysaccharide (LPS)-induced TNF-α release in Peripheral Blood Mononuclear Cells (PBMCs).

-

Rationale: To measure the compound's ability to suppress the production of a key pro-inflammatory cytokine in human immune cells.

2.2. In Vivo Anti-inflammatory Efficacy:

-

Proposed Assay: Carrageenan-Induced Paw Edema Model in rodents.

-

Rationale: A classic in vivo model to assess the acute anti-inflammatory effects of a compound.

Experimental Protocols & Data Presentation

The following sections provide detailed methodologies for the proposed key experiments.

Protocol 1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human COX-2 and arachidonic acid are prepared in a suitable assay buffer.

-

Compound Dilution: this compound and a reference inhibitor (e.g., Celecoxib) are serially diluted in DMSO.

-

Reaction Initiation: The enzyme, test compound, and a colorimetric substrate are incubated together. The reaction is initiated by the addition of arachidonic acid.

-

Detection: The rate of the peroxidase activity of COX-2 is measured by monitoring the change in absorbance at a specific wavelength over time using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

Data Presentation:

| Compound | COX-2 IC50 (µM) |

| This compound | To be determined |

| Celecoxib (Reference) | Known value |

| 2-Ethyl-1,3-benzoxazol-6-amine | To be determined |

| 2-Methyl-1,3-benzoxazole-6-carboxylic acid | To be determined |

Protocol 2: In Vitro VEGFR-2 Kinase Assay

Methodology:

-

Reagent Preparation: Recombinant human VEGFR-2, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), and ATP are prepared in a kinase reaction buffer.

-

Compound Dilution: this compound and a known VEGFR-2 inhibitor (e.g., Sunitinib) are serially diluted.

-

Kinase Reaction: The enzyme, substrate, ATP, and the test compound are incubated together.

-

Detection: The amount of phosphorylated substrate is quantified using a luminescence-based assay that measures the amount of ATP remaining in the well after the kinase reaction.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Data Presentation:

| Compound | VEGFR-2 IC50 (µM) |

| This compound | To be determined |

| Sunitinib (Reference) | Known value |

| 2-Ethyl-1,3-benzoxazol-6-amine | To be determined |

| 2-Methyl-1,3-benzoxazole-6-carboxylic acid | To be determined |

Protocol 3: In Vitro DNA Gyrase Supercoiling Assay

Methodology:

-

Reaction Components: Purified E. coli DNA gyrase, relaxed plasmid DNA (e.g., pBR322), and ATP are prepared in a reaction buffer.

-

Compound Incubation: The enzyme is pre-incubated with varying concentrations of this compound or a known gyrase inhibitor (e.g., Ciprofloxacin).

-

Supercoiling Reaction: The reaction is initiated by the addition of relaxed plasmid DNA and ATP and incubated at 37°C.

-

Analysis: The reaction is stopped, and the different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide) and imaged. Inhibition is observed as a decrease in the amount of supercoiled DNA.

Data Presentation:

| Compound | DNA Gyrase Inhibition (Qualitative) at 100 µM |

| This compound | To be determined |

| Ciprofloxacin (Reference) | Complete inhibition |

| 2-Ethyl-1,3-benzoxazol-6-amine | To be determined |

| 2-Methyl-1,3-benzoxazole-6-carboxylic acid | To be determined |

Protocol 4: TNF-α Release from Human PBMCs

Methodology:

-

PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation.

-

Cell Culture and Treatment: PBMCs are cultured and treated with various concentrations of this compound for a defined pre-incubation period.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

-

Supernatant Collection: After an appropriate incubation time, the cell culture supernatants are collected.

-

ELISA: The concentration of TNF-α in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of TNF-α release is calculated relative to the LPS-stimulated control.

Data Presentation:

| Compound | TNF-α Release Inhibition (IC50, µM) |

| This compound | To be determined |

| Dexamethasone (Reference) | Known value |

| 2-Ethyl-1,3-benzoxazol-6-amine | To be determined |

| 2-Methyl-1,3-benzoxazole-6-carboxylic acid | To be determined |

Signaling Pathway Visualization

To provide a clear conceptual framework, the following diagrams illustrate the key signaling pathways that may be modulated by this compound.

Caption: Potential inhibition of the COX-2 pathway by this compound.

Caption: Hypothesized inhibition of VEGFR-2 signaling by this compound.

Structure-Activity Relationship (SAR) Analysis

To understand the contribution of the propyl and amine substituents to the biological activity, a preliminary SAR analysis is recommended. Commercially available analogs should be tested in parallel with this compound in the primary screening assays.

Recommended Reference Compounds:

-

2-Ethyl-1,3-benzoxazol-6-amine: To assess the impact of alkyl chain length at the 2-position.[5]

-

2-Methyl-1,3-benzoxazole-6-carboxylic acid: To evaluate the effect of replacing the amine with a carboxylic acid at the 6-position and a shorter alkyl chain at the 2-position.[6][7]

-

2-Aminobenzoxazole: To understand the contribution of the propyl group at the 2-position.[4]

Conclusion and Future Directions

This technical guide outlines a robust and logical framework for the initial characterization of this compound. The proposed tiered approach, beginning with broad spectrum screening and progressing to more specific mechanistic studies, will provide a comprehensive understanding of its pharmacological profile. The insights gained from these investigations will be crucial in guiding its future development as a potential therapeutic agent. Subsequent studies should focus on target deconvolution, lead optimization, and comprehensive preclinical evaluation.

References

-

2-Ethyl-1,3-benzoxazol-6-amine, 95% Purity, C9H10N2O, 1 gram. CP Lab Safety. Available from: [Link]

-

Benzoxazoles. AMERICAN ELEMENTS. Available from: [Link]

-

methyl benzoxole, 95-21-6. The Good Scents Company. Available from: [Link]

-

2-Methylbenzoxazole. PubChem. Available from: [Link]

-

Burgio AL, et al. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). J Med Chem. 2021;64(15):11275-11291. Available from: [Link]

-

Li Y, et al. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Med Chem Res. 2021;30(5):1033-1044. Available from: [Link]

-

2-Aminobenzoxazole. PubChem. Available from: [Link]

-